molecular formula C16H15FN4O2 B2480864 3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide CAS No. 2034568-26-6

3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide

Cat. No.: B2480864
CAS No.: 2034568-26-6
M. Wt: 314.32
InChI Key: SWEORDQZPGYWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is a complex organic compound that features a fluorine atom, a pyrrolidinone ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom and pyrrolidinone ring play crucial roles in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c17-13-10-18-5-4-12(13)16(23)20-9-11-3-6-19-14(8-11)21-7-1-2-15(21)22/h3-6,8,10H,1-2,7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEORDQZPGYWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.